molecular formula C11H11NO B1312027 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one CAS No. 53921-72-5

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

Cat. No.: B1312027
CAS No.: 53921-72-5
M. Wt: 173.21 g/mol
InChI Key: CQWOTKCLUYJOPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an appropriate amine with a cyclopentanone derivative under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can be compared with other similar compounds, such as:

    2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one: This compound shares a similar core structure but may have different substituents or functional groups.

    Cyclopenta[ij]isoquinolin-7(1H)-one: This compound lacks the tetrahydro modification, resulting in different chemical and physical properties.

Properties

IUPAC Name

5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-6-9-11-7(4-5-12-9)2-1-3-8(10)11/h1-3,9,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOTKCLUYJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC(=O)C3=CC=CC1=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408722
Record name 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53921-72-5
Record name 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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